Abarelix

説明

Abarelix is a synthetic peptide that is used in the treatment of prostate cancer. It is classified as a gonadotropin-releasing hormone (GnRH) antagonist, which means it blocks the production of hormones that stimulate the growth of cancer cells. Abarelix has been approved by the US Food and Drug Administration (FDA) for the treatment of advanced prostate cancer.

科学的研究の応用

Prostate Cancer Treatment

Abarelix is primarily used in oncology to reduce the amount of testosterone made in patients with advanced symptomatic prostate cancer. It has been shown to achieve a more rapid reduction of testosterone to castrate levels than other treatments like leuprolide acetate and bicalutamide, without causing a testosterone surge and clinical flare .

Endometriosis Management

In women with endometriosis, Abarelix has been used to manage pain associated with the condition. It acts rapidly and lacks the ‘hormonal flare’ that can be seen with other treatments. In clinical trials, patients received Abarelix subcutaneously once monthly for six months, showing promising results .

Breast Cancer Research

Abarelix has potential applications in the treatment of breast cancer due to its properties as an estrogen production antagonist. While specific studies and results are not detailed in the search results, its mechanism suggests a possible role in managing reproductive hormone diseases .

作用機序

Target of Action

Abarelix primarily targets the Gonadotropin-releasing hormone receptor . This receptor plays a crucial role in the regulation of gonadotropins, which are hormones that control the function of the ovaries and testes .

Mode of Action

Abarelix acts by binding to the Gonadotropin-releasing hormone receptor, functioning as a potent inhibitor of gonadotropin secretion . This binding action results in the suppression of luteinizing hormone and follicle-stimulating hormone, which stimulate the testes to produce testosterone .

Biochemical Pathways

The primary biochemical pathway affected by Abarelix is the hypothalamic-pituitary-gonadal axis . By inhibiting gonadotropin secretion, Abarelix suppresses the production of testosterone and estrogen . This suppression is crucial in treating conditions like prostate cancer, as many cells in these conditions rely on testosterone for growth .

Pharmacokinetics

Following intramuscular administration of 100 mg, Abarelix is absorbed slowly with a mean peak concentration of 43.4 ng/mL observed approximately 3 days after the injection . The protein binding of Abarelix is between 96-99% . The major metabolites of Abarelix are formed via hydrolysis of peptide bonds, with no significant oxidative or conjugated metabolites found either in vitro or in vivo . The half-life of Abarelix is approximately 13.2 ± 3.2 days .

Result of Action

The molecular and cellular effects of Abarelix’s action primarily involve the reduction of testosterone levels in the body. This reduction is crucial in the treatment of conditions like prostate cancer, where many of the cancer cells rely on testosterone for growth .

特性

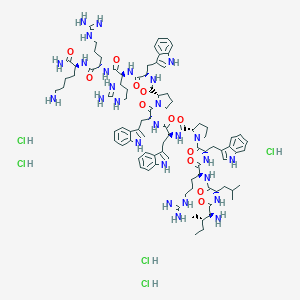

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2R)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H95ClN14O14/c1-41(2)32-54(64(93)80-53(17-10-11-30-77-42(3)4)72(101)87-31-13-18-60(87)69(98)78-43(5)63(75)92)81-68(97)58(38-62(74)91)84-70(99)61(37-46-22-27-52(90)28-23-46)86(7)71(100)59(40-88)85-67(96)57(36-48-14-12-29-76-39-48)83-66(95)56(34-45-20-25-51(73)26-21-45)82-65(94)55(79-44(6)89)35-47-19-24-49-15-8-9-16-50(49)33-47/h8-9,12,14-16,19-29,33,39,41-43,53-61,77,88,90H,10-11,13,17-18,30-32,34-38,40H2,1-7H3,(H2,74,91)(H2,75,92)(H,78,98)(H,79,89)(H,80,93)(H,81,97)(H,82,94)(H,83,95)(H,84,99)(H,85,96)/t43-,53+,54+,55-,56-,57-,58-,59+,60+,61+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWRTTMUVOZGPW-HSPKUQOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N(C)C(=O)C(CO)NC(=O)C(CC3=CN=CC=C3)NC(=O)C(CC4=CC=C(C=C4)Cl)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(C)C(=O)[C@H](CO)NC(=O)[C@@H](CC3=CN=CC=C3)NC(=O)[C@@H](CC4=CC=C(C=C4)Cl)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H95ClN14O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171443 | |

| Record name | Abarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Abarelix binds to the gonadotropin releasing hormone receptor and acts as a potent inhibitor of gonadotropin secretion. | |

| Record name | Abarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Abarelix | |

CAS RN |

183552-38-7 | |

| Record name | Abarelix [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183552387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abarelix | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Abarelix | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

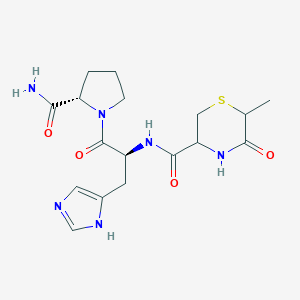

A: Abarelix is a synthetic decapeptide that acts as a gonadotropin-releasing hormone (GnRH) antagonist. [] It directly and competitively binds to GnRH receptors in the anterior pituitary gland, preventing the binding of naturally occurring GnRH. [, ] This blockade inhibits the secretion and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ]

A: In males, inhibiting LH secretion effectively blocks testosterone release from the testes, leading to medical castration. [, , ] This effect is beneficial in treating conditions like prostate cancer, as testosterone fuels prostate growth. [, , , ]

A: Unlike GnRH agonists, abarelix does not cause an initial surge in testosterone levels (also known as a "flare"). [, , , ] This characteristic is particularly advantageous for patients with metastatic prostate cancer who are at risk of experiencing disease worsening from a testosterone surge. [, , , , ]

ANone: The provided research papers do not include specific spectroscopic data for abarelix.

A: Abarelix functions as a competitive antagonist of the GnRH receptor and does not possess inherent catalytic properties. [] Its primary role is to bind to the receptor and block the action of GnRH.

A: While the provided papers don't detail specific computational studies, one mentions using an in vitro histamine release assay and a reporter gene assay to assess abarelix and its analogues, suggesting potential for computational analysis. []

A: Research indicates that incorporating specific modifications, like p-ureido-phenylalanines at positions 5 and 6, can influence the duration of action in abarelix analogues. [] These changes may impact the compound's hydrophilicity, ability to form gels, and diffusion characteristics, ultimately affecting its pharmacokinetic profile. []

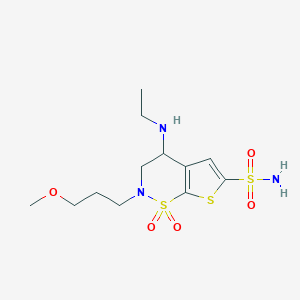

A: Abarelix is formulated as a depot injection (Plenaxis®) to allow for sustained release and longer duration of action. [, , ] The provided research suggests using gluconic acid and a filling agent like mannitol in the formulation to improve solubility and reduce the aggregation tendency of abarelix. []

ANone: The provided research papers focus on the scientific and clinical aspects of abarelix and do not discuss SHE (Safety, Health, and Environment) regulations directly.

A: Studies comparing abarelix's depot formulation with its injectable solution in healthy men aged 50-75 revealed a relative bioavailability of 0.52 for the depot formulation. [] The depot formulation demonstrated a significant improvement in the duration of abarelix delivery and pharmacological activity compared to the injectable form. [] Following a single intramuscular injection of 100mg abarelix depot, the mean terminal half-life was 13.2 days. []

A: Abarelix rapidly suppresses testosterone levels, achieving castrate levels within 3 days of administration. [, ] This rapid action contrasts with GnRH agonists, which can take several weeks to achieve similar suppression. [, ]

A: Yes, abarelix effectively suppresses FSH levels, potentially to a greater extent than GnRH agonists. [, , ] Some preclinical studies suggest that FSH may play a role in prostate cancer progression, indicating a potential advantage of abarelix in this regard. [, , ]

ANone: Abarelix's efficacy has been demonstrated in various preclinical and clinical settings:

- In vitro: Abarelix effectively blocks GnRH receptors in cell-based assays, inhibiting LH and FSH release. [, ] It also shows lower histamine-releasing properties in vitro compared to other GnRH antagonists like cetrorelix. [, ]

- In vivo: Animal studies have shown that abarelix effectively suppresses testosterone levels and inhibits the growth of prostate cancer xenografts. []

- Clinical Trials: Phase III clinical trials have demonstrated abarelix's efficacy in achieving and maintaining castrate levels of testosterone in men with advanced prostate cancer. [, , , , , ] Abarelix showed comparable efficacy to GnRH agonists in controlling the disease. [, , , ]

A: Prostate-specific antigen (PSA) levels and testosterone levels are routinely monitored in patients receiving abarelix treatment for prostate cancer. [, , , , ] A decrease in PSA levels and achievement of castrate testosterone levels are indicative of treatment response. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。